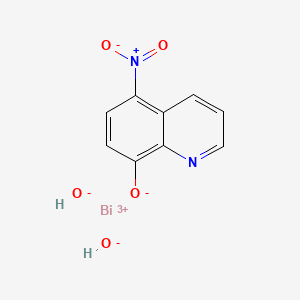
Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-: is a coordination compound that involves bismuth, a post-transition metal, and 5-nitro-8-quinolinolato, a derivative of quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- typically involves the reaction of bismuth salts with 5-nitro-8-quinolinolato ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired compound. The reaction conditions may vary depending on the specific bismuth salt and ligand used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, with additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of bismuth.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The ligand in the compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of bismuth, while substitution reactions may result in new coordination compounds with different ligands.
Scientific Research Applications
Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- has several scientific research applications:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bismuth coordination compounds with different ligands, such as:
- Bismuth, dihydroxy(8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-
- Bismuth, dihydroxy(5-chloro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-
- Bismuth, dihydroxy(5-methyl-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-
Uniqueness
The uniqueness of Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- lies in its specific ligand, 5-nitro-8-quinolinolato, which imparts distinct chemical and biological properties. This ligand can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other similar compounds.
Properties
CAS No. |
50347-36-9 |
|---|---|
Molecular Formula |
C9H7BiN2O5 |
Molecular Weight |
432.14 g/mol |
IUPAC Name |
bismuth;5-nitroquinolin-8-olate;dihydroxide |
InChI |
InChI=1S/C9H6N2O3.Bi.2H2O/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;;;/h1-5,12H;;2*1H2/q;+3;;/p-3 |
InChI Key |
GJZVOWPONDFSBZ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[O-])[N+](=O)[O-].[OH-].[OH-].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


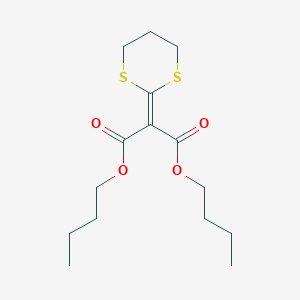
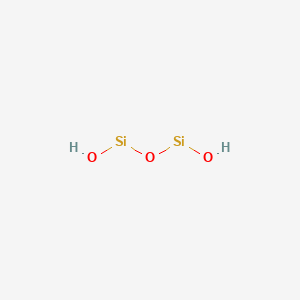
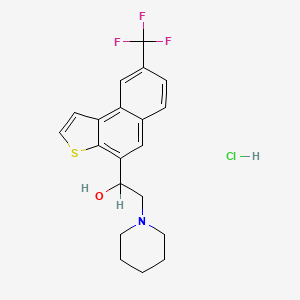
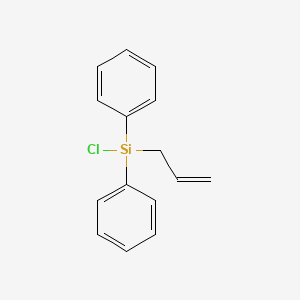
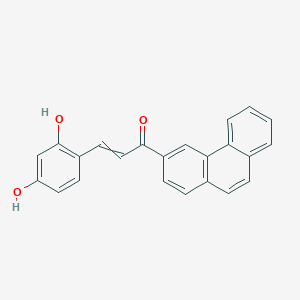
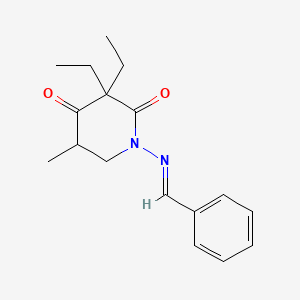

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
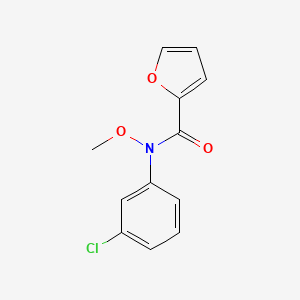
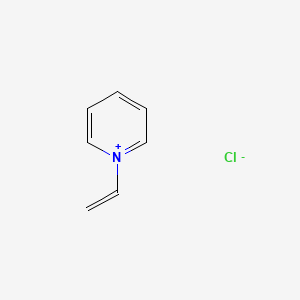
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)


